molecular formula C12H22N2O4S B14702991 N-Formyl-L-methionyl-L-leucine CAS No. 18321-99-8

N-Formyl-L-methionyl-L-leucine

Cat. No.: B14702991
CAS No.: 18321-99-8
M. Wt: 290.38 g/mol
InChI Key: QTAUYVXANXTPNC-UWVGGRQHSA-N
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Description

Historical Context of N-Formylated Peptides in Biological Research

The study of N-formylated peptides began in the 1970s with the discovery that bacteria release potent chemoattractants for phagocytic leukocytes. doi.org Early research demonstrated that these substances could stimulate neutrophil chemotaxis, the directed movement of these immune cells toward a chemical gradient. doi.org This led to the identification of N-formylated peptides as a key class of bacterially derived molecules responsible for this effect. doi.orgwikipedia.org Subsequent biochemical studies using radiolabeled and fluorescent peptide ligands confirmed the existence of specific and saturable binding sites for these peptides on target cells, establishing the presence of functional receptors. doi.org These initial findings laid the groundwork for understanding how the innate immune system recognizes and responds to bacterial invasion.

Origin and Biological Significance of N-Formylated Peptides

N-formylated peptides are significant molecular signals that alert the body to the presence of either invading pathogens or cellular damage. Their origins are twofold, stemming from both bacterial synthesis and mitochondrial release.

Bacterial Synthesis and Role as Pathogen-Associated Molecular Patterns (PAMPs)

In prokaryotes, protein synthesis is initiated with N-formylmethionine. nih.gov As a result, bacteria produce and release peptides bearing this N-terminal modification. nih.govd-nb.info These N-formylated peptides function as Pathogen-Associated Molecular Patterns (PAMPs), which are conserved microbial molecules recognized by the host's innate immune system. nih.govnih.gov The immune system has evolved to detect these peptides as a sign of bacterial presence, triggering a defensive inflammatory response. nih.govd-nb.info This recognition is a fundamental aspect of the "self" versus "non-self" discrimination that is crucial for host defense. nih.gov

Mitochondrial Derivation and Role as Danger-Associated Molecular Patterns (DAMPs)

Due to their evolutionary origin from bacteria, mitochondria in eukaryotic cells also initiate protein synthesis with N-formylmethionine. nih.govnih.gov Consequently, when host cells are damaged or die, their mitochondria can release N-formylated peptides. nih.govnih.govelsevierpure.com These endogenously released peptides act as Danger-Associated Molecular Patterns (DAMPs). nih.govnih.govelsevierpure.com DAMPs signal tissue injury to the innate immune system, initiating an inflammatory response even in the absence of infection, a concept central to the "danger theory" of immunity. nih.gov

Classification and Structural Relationship of N-Formyl-L-methionyl-L-leucine to Other Formyl Peptides

N-formylated peptides are classified based on their amino acid sequence, which determines their binding affinity and biological activity. They interact with a family of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). wikipedia.orgnih.gov In humans, there are three main isoforms: FPR1, FPR2, and FPR3. doi.orgwikipedia.org

Comparison with N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) as a Prototypical Agonist

Table 1: Comparison of this compound and N-Formyl-L-methionyl-L-leucyl-L-phenylalanine

FeatureThis compound (fML)N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF)
Structure DipeptideTripeptide
Amino Acid Sequence Formyl-Met-LeuFormyl-Met-Leu-Phe
Primary Receptor FPRsFPR1
Biological Role ChemoattractantPotent Chemoattractant and Macrophage Activator

Overview of Research Areas and Academic Relevance of this compound Studies

Research on this compound and other formylated peptides is highly relevant to several fields of study. In immunology, these peptides are crucial for understanding the mechanisms of innate immunity, inflammation, and host defense against bacterial infections. d-nb.infomdpi.com The study of their interaction with FPRs provides insights into G protein-coupled receptor signaling and leukocyte trafficking. wikipedia.orgnih.gov Furthermore, the role of mitochondrially-derived formylated peptides in sterile inflammation has significant implications for understanding the pathophysiology of conditions like trauma, sepsis, and neurodegenerative diseases. elsevierpure.comnih.gov The development of synthetic analogs and antagonists of these peptides is an active area of research for potential therapeutic interventions in inflammatory and infectious diseases. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18321-99-8

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C12H22N2O4S/c1-8(2)6-10(12(17)18)14-11(16)9(13-7-15)4-5-19-3/h7-10H,4-6H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t9-,10-/m0/s1

InChI Key

QTAUYVXANXTPNC-UWVGGRQHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC=O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC=O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for N Formyl L Methionyl L Leucine

Methodologies for De Novo Synthesis of N-Formyl-L-methionyl-L-leucine

The de novo synthesis of this compound can be achieved through several methodologies, primarily categorized into solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each approach has distinct advantages and challenges, particularly concerning the introduction and stability of the N-terminal formyl group.

Solid-Phase Peptide Synthesis (SPPS):

SPPS is a widely used technique for synthesizing peptides, where the peptide chain is incrementally built on an insoluble polymer support. nih.gov The most common strategies utilize either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) as the temporary protecting group for the α-amino group of the incoming amino acid. researchgate.net

A significant challenge in the SPPS of N-formyl peptides is the lability of the formyl group under the conditions required for peptide cleavage from the resin and removal of side-chain protecting groups, especially under basic conditions. nih.gov To circumvent this, several strategies have been developed:

On-Resin Formylation: In this approach, the peptide is first assembled on the solid support, and the N-terminal amino group is then formylated while the peptide is still attached to the resin. copernicus.org This can be achieved using a formylating agent created by reacting formic acid with N,N'-dicyclohexylcarbodiimide (DCC). copernicus.org Performing this reaction at a lower temperature, such as 4 °C overnight, has been shown to improve the yield of the formylated peptide. copernicus.org Another method involves the use of ethyl formate for on-bead formylation, which is advantageous as the expensive ¹³C-labeled reagent can be re-isolated. nih.gov

Solution-Phase Formylation Post-Cleavage: An alternative is to synthesize the Met-Leu peptide on the solid support, cleave it from the resin, and then perform the formylation of the N-terminus in solution. This method avoids the potential degradation of the formyl group during the final cleavage step.

Solution-Phase Synthesis:

In solution-phase synthesis, all reactions are carried out in a homogeneous solution. While this method can be more labor-intensive and require purification after each step, it offers flexibility. A notable strategy involves the coupling of pre-synthesized, fully deprotected peptides with an activated Nα-formyl methionine derivative in solution. nih.gov For instance, N-formyl-L-methionine pentafluorophenyl ester can be coupled to a dipeptide in a solution buffered at a slightly basic pH. nih.gov This approach is particularly beneficial as it prevents the oxidation of the methionine residue, which can occur during the repeated oxidative conditions of some SPPS protocols. nih.gov

Synthesis Method Description Advantages Challenges
Solid-Phase Peptide Synthesis (SPPS) Peptide is assembled on an insoluble resin support.High yields, easier purification. nih.govN-formyl group can be unstable during cleavage. nih.gov
On-Resin Formylation N-terminal formylation is performed while the peptide is attached to the resin. copernicus.orgProtects the formyl group from some harsh cleavage conditions.Requires specific formylating agents and conditions. copernicus.org
Solution-Phase Synthesis All reaction steps are carried out in solution.Avoids methionine oxidation and formyl group cleavage issues seen in SPPS. nih.govCan be more time-consuming with purification needed at each step.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a key strategy for investigating its structure-activity relationships and for developing agonists and antagonists of its receptors, such as the formyl peptide receptors (FPRs).

N-Terminal Modifications:

A common modification involves replacing the N-terminal formyl group with other chemical moieties. This has been shown to dramatically alter the biological activity of the peptide. For example, substituting the formyl group with a tert-butyloxycarbonyl (t-Boc) group converts the agonist peptide into an antagonist of the formyl peptide receptor 1 (FPR1). nih.gov Other carbamates, like iso-butyloxycarbonyl and benzyloxycarbonyl, have also been used to create antagonists. nih.gov

Peptidomimetics:

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains. AApeptides are a class of peptidomimetics that have been designed to mimic this compound. researchgate.net The synthesis of these mimics is often carried out on a solid phase, where building blocks are sequentially added. researchgate.net The N-terminal formylation can be achieved using a mixture of isobutyl chloroformate and formic acid. researchgate.net Some of these AApeptide analogs have shown potent agonistic activity, in some cases even more effective than the parent peptide in inducing cellular responses. researchgate.net

Amino Acid Substitutions:

Analogs can also be created by substituting one or more of the amino acid residues. For instance, cyclic alpha,alpha-disubstituted amino acids have been used to mimic the methionine and phenylalanine residues in related chemotactic peptides. nih.gov These modifications can provide insights into the conformational requirements for biological activity.

Analog/Derivative Type Modification Strategy Resulting Activity Example
N-Terminal Modification Replacement of the N-formyl group.Can convert an agonist to an antagonist. nih.govt-Boc-Met-Leu-Phe (Boc-1) nih.gov
Peptidomimetics Synthesis of non-peptide structures that mimic the original peptide. researchgate.netCan result in potent agonists with enhanced properties. researchgate.netAApeptides researchgate.net
Amino Acid Substitution Replacement of one or more amino acids in the peptide sequence. nih.govAlters the conformation and can affect biological activity. nih.govAnalogs with cyclic alpha,alpha-disubstituted amino acids. nih.gov

Strategies for Isotopic Labeling in Research Applications

Isotopic labeling of this compound is an invaluable tool for a variety of research applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly used.

The synthesis of isotopically labeled peptides generally involves the use of correspondingly labeled amino acid precursors in a standard peptide synthesis protocol, such as Fmoc-based SPPS. nih.gov For example, to synthesize a fully ¹³C/¹⁵N-labeled this compound, one would start with ¹³C/¹⁵N-labeled phenylalanine attached to a resin, followed by the successive coupling of ¹³C/¹⁵N-labeled leucine (B10760876) and ¹³C/¹⁵N-labeled methionine. nih.gov

Specific Isotopic Labeling Strategies:

¹³C and ¹⁵N Labeling: This is often employed for solid-state NMR studies. nih.gov The synthesis can be performed using Fmoc-SPPS with the labeled amino acids. The N-terminal formylation can then be carried out on the resin, for example, using ¹³C-labeled ethyl formate. nih.gov This allows for the production of a fully labeled peptide that can be used as a standard for setting up NMR experiments. nih.gov

Deuterium (²H) Labeling: Deuteration can be achieved through various methods, including H-D exchange reactions catalyzed by transition metals like palladium. nih.gov Using deuterium oxide (D₂O) as the deuterium source, specific hydrogen atoms in the amino acid precursors can be replaced with deuterium. nih.gov

Tritium (³H) Labeling: As a radioactive isotope of hydrogen, tritium is used in radiolabeling for applications such as receptor binding assays. nih.gov Tritium labeling can be achieved through methods like catalytic reduction of a precursor containing a double bond or a halogen with tritium gas. bachem.com

The choice of isotope and labeling strategy depends on the specific research application. For instance, ¹³C and ¹⁵N labeling is ideal for structural studies by NMR, while tritium labeling is suited for highly sensitive detection in binding assays.

Isotope Labeling Strategy Research Application
¹³C / ¹⁵N Use of labeled amino acids in SPPS. nih.govSolid-state NMR spectroscopy. nih.gov
Deuterium (²H) Catalytic H-D exchange reactions. nih.govMechanistic studies, metabolic tracing. chem-station.com
Tritium (³H) Catalytic reduction of precursors with tritium gas. bachem.comReceptor binding assays, autoradiography. bachem.com

Molecular Recognition and Receptor Binding Mechanisms of N Formyl L Methionyl L Leucine

Interaction with Formyl Peptide Receptors (FPRs)

In humans, the FPR family consists of three members: FPR1, FPR2, and FPR3. wikipedia.org These receptors exhibit significant sequence homology but possess distinct ligand-binding profiles and physiological roles. nih.govmedchemexpress.com fMLF is the prototypical high-affinity agonist for FPR1, which is the primary receptor responsible for detecting bacterial N-formyl peptides. nih.govnih.gov

FPR1 binds to fMLF with high affinity and specificity, recognizing it as a pathogen-associated molecular pattern (PAMP). nih.gov This interaction is critical for initiating neutrophil chemotaxis, degranulation, and superoxide (B77818) production. The binding of fMLF to FPR1 is a complex process, with studies suggesting the existence of two distinct affinity states: a high-affinity site with an equilibrium dissociation constant (Kd) of approximately 1 nM and a low-affinity site with a Kd around 100 nM. These different affinities are thought to correspond to different cellular responses; the high-affinity binding is associated with chemotaxis, while the low-affinity state is linked to the activation of bactericidal functions like superoxide generation.

The molecular basis for this high-affinity interaction involves specific structural motifs within the receptor. Cryo-electron microscopy has revealed that a unique R201XXXR205 motif in FPR1, along with residue D106, is critical for recognizing the N-formyl group and the methionine side chain of the peptide. nih.gov The formyl group at the N-terminus of the peptide is crucial for potent binding and receptor activation. medchemexpress.com

Table 1: Binding Affinity of fMLF for Formyl Peptide Receptor 1 (FPR1)

Parameter Value Cell Type/System
Ki 38 nM Not Specified
ED50 (Chemotaxis) 7.0 x 10⁻¹¹ M Neutrophils
High-Affinity Kd ~1 nM Not Specified

While fMLF is a potent agonist for FPR1, its interaction with the other two family members, FPR2 and FPR3, is markedly different.

FPR2: This receptor is considered a low-affinity receptor for fMLF. nih.gov Although it shares 69% amino acid sequence identity with FPR1, its binding pocket has structural differences that result in a lower affinity for short formyl peptides like fMLF. FPR2 is known for its promiscuity, binding a wide variety of structurally diverse ligands, including other formylated peptides (often longer ones), non-formylated peptides, and lipids. nih.govsigmaaldrich.com This broad specificity allows FPR2 to mediate both pro-inflammatory and anti-inflammatory (pro-resolving) pathways, depending on the ligand. sigmaaldrich.com

FPR3: This receptor has no strong preference for fMLF and is generally considered inactive towards it. nih.gov The specific endogenous ligands and the precise physiological functions of FPR3 are the least characterized of the family. medchemexpress.com

Table 2: Comparative Ligand Recognition Profile of fMLF for Human FPRs

Receptor Binding Affinity/Potency for fMLF Primary Function in Response to fMLF
FPR1 High (Sub-nanomolar to nanomolar range) Pro-inflammatory, chemotaxis, bactericidal activity
FPR2 Low Limited to no response; activated by other specific ligands

| FPR3 | None / Inactive | Not a receptor for fMLF |

Kinetics of Ligand-Receptor Association and Dissociation

The kinetics of the binding between fMLF and its receptors govern the timing and duration of the cellular response. Studies analyzing the binding process suggest a complex mechanism that cannot be described by a simple bimolecular interaction. The data is best fitted by an interconverting two-receptor state model. nih.gov This model posits that the receptor exists in a low-affinity state that, upon ligand binding, can convert to a high-affinity, signaling-competent state. The rate constants that govern both the ligand binding and the receptor's affinity conversion are dependent on the specific ligand. This model helps explain how different ligands can elicit varied response potencies despite potentially similar binding affinities. nih.gov

Conformational Changes in FPRs Induced by N-Formyl-L-methionyl-L-leucyl-phenylalanine Binding

The binding of an agonist like fMLF to a G protein-coupled receptor is not a simple lock-and-key mechanism; it induces significant conformational changes in the receptor's structure, which are essential for transmembrane signaling. Research utilizing advanced techniques like bioluminescence resonance energy transfer (BRET) has shown that fMLF induces distinct and concentration-dependent conformational changes in FPR1. uniprot.org

At subnanomolar concentrations, which are optimal for chemotaxis, fMLF induces a specific receptor conformation. uniprot.org However, at higher nanomolar and micromolar concentrations that trigger superoxide production and degranulation, fMLF stabilizes a different conformational state of FPR1. uniprot.org This phenomenon, where a single ligand can induce different receptor conformations leading to distinct downstream signaling pathways and cellular outcomes, is known as "biased signaling." These findings suggest that the concentration of fMLF at a site of inflammation can precisely tune the function of responding phagocytes, shifting them from migratory to bactericidal activities by altering the conformation of FPR1. uniprot.org

Mechanisms of Receptor Internalization and Desensitization following Ligand Binding

Continuous or excessive stimulation of GPCRs can be detrimental to the host. Therefore, cells have evolved robust mechanisms to terminate signaling and reduce their sensitivity to agonists. For FPR1, this process begins rapidly after fMLF binding.

Desensitization: Following initial activation, the receptor quickly becomes unresponsive to subsequent stimulation by the same ligand, a process termed homologous desensitization. A key step in this process is the phosphorylation of serine and threonine residues in the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). wikipedia.org This phosphorylation event promotes the binding of proteins called β-arrestins. The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its primary signaling transducer and terminating the signal. Activation of FPR1 can also lead to the desensitization of other chemoattractant receptors on the same cell, a mechanism known as heterologous desensitization. nih.gov

Internalization: Concurrently with desensitization, β-arrestin binding facilitates the recruitment of the receptor to clathrin-coated pits, initiating its removal from the cell surface via endocytosis. This process of receptor internalization serves two main purposes: it further reduces the number of available receptors on the plasma membrane, contributing to desensitization, and it allows for the dephosphorylation of the receptor within endosomes before it is either recycled back to the cell surface (resensitization) or targeted for degradation. wikipedia.org The processes of FPR1 desensitization and internalization are crucial for allowing neutrophils to sense chemoattractant gradients and maintain their directed migration.

Intracellular Signal Transduction Pathways Activated by N Formyl L Methionyl L Leucine

G-Protein Coupled Receptor (GPCR) Signaling Cascades

The primary receptors for N-formylated peptides are the formyl peptide receptors (FPRs), which are members of the G-protein coupled receptor superfamily. frontiersin.org These receptors are characterized by their seven transmembrane alpha-helical domains. unimi.itnih.gov In humans, the FPR family includes FPR1, FPR2, and FPR3, which are linked to pertussis toxin-sensitive inhibitory G-proteins (Gαi). researchgate.netnih.gov The binding of an agonist like N-formyl-L-methionyl-L-leucine or its analogue fMLP to the FPR induces a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein. khanacademy.org

Upon ligand binding, the activated FPR acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated heterotrimeric G-protein. It promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. researchgate.net This exchange triggers the dissociation of the G-protein into two active signaling components: the Gα-GTP subunit and the Gβγ dimer. researchgate.netresearchgate.net Studies have shown that the human formyl peptide receptor (FPR) couples with high efficiency to several Gαi isoforms, including Gαi1, Gαi2, and Gαi3. nih.gov This dissociation is a critical step, as both the Gα-GTP and Gβγ subunits can independently modulate the activity of downstream effector proteins. researchgate.net

Following dissociation, both Gαi-GTP and Gβγ subunits participate in propagating the signal intracellularly. The Gαi subunit is primarily known for its role in inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels, although cAMP can also act as a negative feedback regulator in fMLP-activated neutrophils. researchgate.netnih.gov

The Gβγ dimer is a key player in activating several crucial downstream signaling pathways. It directly mediates the activation of Phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). researchgate.netnih.gov The activation of these enzymes leads to the generation of multiple second messengers, which orchestrate a wide array of cellular functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). researchgate.net

ComponentFunction in this compound Signaling
Formyl Peptide Receptor (FPR) Binds the ligand and activates the heterotrimeric G-protein. frontiersin.org
Heterotrimeric G-protein (Gαiβγ) Transduces the signal from the receptor to downstream effectors. nih.gov
Gαi subunit Dissociates upon activation; can inhibit adenylyl cyclase. researchgate.netnih.gov
Gβγ subunit Dissociates upon activation; activates PLC and other effectors. researchgate.netresearchgate.net

Phospholipid Signaling Pathways

The activation of G-proteins by the formyl peptide receptor complex initiates signaling cascades involving the hydrolysis of membrane phospholipids (B1166683). These pathways are central to generating the second messengers that drive the cellular response. Key enzymes in this process include Phospholipase C (PLC), Phospholipase D (PLD), and Phospholipase A2 (PLA2). unife.itnih.gov

As mentioned, the Gβγ subunit released from the activated G-protein stimulates phosphatidylinositol-specific phospholipase C (PLC), particularly the PLC-β isoform. researchgate.netqiagen.com Activated PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netresearchgate.net The generation of IP3 occurs rapidly, peaking within seconds of stimulation by agonists like fMLP. nih.gov

The water-soluble IP3 molecule diffuses from the plasma membrane into the cytoplasm, where it binds to specific IP3 receptors on the membrane of the endoplasmic reticulum. researchgate.netnih.gov This binding opens calcium channels, leading to a rapid release of Ca2+ from these intracellular stores into the cytosol, causing a transient spike in the intracellular free calcium concentration ([Ca2+]i). researchgate.netnih.govnih.gov This initial release of stored calcium is often followed by an influx of extracellular calcium through store-operated calcium channels in the plasma membrane, sustaining the elevated calcium levels. nih.govnih.gov This increase in intracellular calcium is a critical signal that activates numerous downstream calcium-dependent enzymes and processes. nih.govnih.gov

In addition to PLC, N-formylated peptides also stimulate the activity of Phospholipase D (PLD) and Phospholipase A2 (PLA2). unife.itnih.gov

Phospholipase D (PLD) activation is also triggered by fMLP stimulation in neutrophils. nih.govnih.gov PLD hydrolyzes phosphatidylcholine, a major component of the cell membrane, to produce phosphatidic acid (PA) and choline. nih.gov While some studies initially suggested a critical role for PLD in neutrophil functions like superoxide (B77818) generation, later research using PLD-deficient mouse neutrophils indicated that fMLP-induced superoxide generation and degranulation can occur independently of PLD, with PA being produced primarily through the action of PLC and DAG kinase. nih.gov However, fMLP-stimulated osteogenic differentiation has been shown to be mediated in part by a PLD-dependent pathway. nih.gov

Phospholipase A2 (PLA2) is another key enzyme activated during the fMLP-induced signaling cascade. unife.itnih.gov Its activation leads to the hydrolysis of membrane phospholipids to release arachidonic acid. nih.gov Arachidonic acid can then be metabolized by cyclooxygenase and lipoxygenase enzymes to produce a variety of bioactive lipid mediators, such as prostaglandins (B1171923) and leukotrienes (e.g., Leukotriene B4), which are potent inflammatory mediators. nih.govnih.gov The activation of PLA2 is an important step in amplifying the inflammatory response initiated by N-formylated peptides. nih.gov

EnzymeSubstrateProductsRole in Signaling
Phospholipase C (PLC) Phosphatidylinositol 4,5-bisphosphate (PIP2)Inositol 1,4,5-trisphosphate (IP3) & Diacylglycerol (DAG)Initiates calcium release and protein kinase C activation. researchgate.netresearchgate.net
Phospholipase D (PLD) Phosphatidylcholine (PC)Phosphatidic Acid (PA) & CholineContributes to second messenger generation. nih.govnih.gov
Phospholipase A2 (PLA2) Membrane PhospholipidsArachidonic Acid (AA) & LysophospholipidsPrecursor for eicosanoid synthesis. nih.govnih.gov

Protein Kinase Cascades

The activation of protein kinase cascades is a central feature of fMLP-induced signaling. These cascades amplify the initial signal received at the cell surface and orchestrate a diverse range of cellular functions.

Activation of Protein Kinase C (PKC) Isoforms

Upon fMLP stimulation, the activation of Phospholipase C (PLC) leads to the generation of two important second messengers: diacylglycerol (DAG) and inositol trisphosphate (IP3). qiagen.com IP3 mobilizes calcium from intracellular stores, and together with DAG, activates various isoforms of Protein Kinase C (PKC). qiagen.comnih.gov

PKC activation is pivotal in fMLP-induced cellular responses. For instance, PKC is implicated in the activation of the transcription factor NF-κB and the subsequent degradation of its inhibitor, I-κB. qiagen.com Furthermore, PKC activity is essential for the fMLP-induced respiratory burst, a critical event in the killing of pathogens, which involves the activation of NADPH oxidase. nih.govportlandpress.com Research has shown that conventional PKC (cPKC) isoforms are particularly crucial for superoxide generation. nih.gov

Specific studies have highlighted the role of PKCδ in fMLP-induced signaling. The phosphorylation of PKCδ in its activation loop is rapidly induced by fMLP and is essential for it to catalyze the phosphorylation of p47phox, a key component of the NADPH oxidase complex. nih.gov The catalytic domain of PKCδ is a target of regulation by fMLP, and mutation of key phosphorylation sites abolishes its ability to reconstitute NADPH oxidase activity. nih.gov Interestingly, while PKC activity is vital for the respiratory burst, it does not appear to be essential for the fMLP-induced activation of Phospholipase D (PLD). nih.govportlandpress.com

Key Findings on PKC Activation by fMLP
Activators: Diacylglycerol (DAG) and intracellular Calcium (Ca2+), generated downstream of PLC activation. qiagen.comnih.gov
Key Isoforms Implicated: Conventional PKC (cPKC) isoforms, PKCδ. nih.govnih.gov
Downstream Effects: Activation of NF-κB, phosphorylation of p47phox leading to NADPH oxidase activation and respiratory burst. qiagen.comnih.govnih.gov
Inhibitors' Effects: PKC inhibitors like Calphostin C strongly inhibit fMLP-induced superoxide generation. nih.gov

Phosphatidylinositol-3-Kinase (PI3K) Pathway Involvement

The Phosphatidylinositol-3-Kinase (PI3K) pathway is another critical signaling axis activated by fMLP. PI3K activity is induced during leukocyte motility in response to GPCR ligands like fMLP. qiagen.com The products of PI3K activity, primarily phosphatidylinositol (3,4,5)-trisphosphate (PIP3), act as docking sites for various downstream signaling proteins containing pleckstrin homology (PH) domains.

The PI3K pathway is involved in a range of fMLP-triggered cellular functions. It plays a role in the activation of Rho family GTPases, which are key regulators of actin cytoskeletal reorganization required for cell migration. qiagen.com While the PI3K pathway is involved in ERK phosphorylation induced by other stimuli like platelet-activating factor (PAF), fMLP-induced ERK phosphorylation appears to proceed independently of certain PI3K-dependent mechanisms. nih.gov Specifically, fMLP-induced ERK phosphorylation does not seem to involve the PKC-gamma isoform or extracellular calcium influx, which are implicated in PAF-induced signaling. nih.gov

Inhibition of PI3K has been shown to affect various macrophage and neutrophil functions, though its role can be context-dependent. nih.gov While PI3K is known to be important for Fc gamma receptor (FcγR)-mediated phagocytosis, its inhibition does not universally block phagocytosis of all targets, indicating that its involvement is dependent on the specific phagocytic receptor and pathway activated. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK1/2, p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways are a family of evolutionarily conserved signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. Stimulation of neutrophils with fMLP leads to the activation of three major MAPK families: Extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). qiagen.comnih.govoup.com

The activation of these MAPKs is a dose- and time-dependent process. oup.com Studies have shown that fMLP induces the tyrosine phosphorylation of 40 and 42 kDa proteins, which have been identified as members of the MAP kinase family. oup.comnih.gov The activation of MAPKs is crucial for various fMLP-induced neutrophil functions. For instance, the ERK1/2 pathway is involved in the phosphorylation of p47phox and the activation of chemokine gene expression. qiagen.com Both ERK and p38 MAPK have been implicated in chemotaxis and superoxide release. researchgate.net

Interestingly, the activation of ERK and p38 MAPK can be differentially regulated by fMLP concentration, leading to opposing effects on cell migration. nih.gov At lower concentrations of fMLP, both p38 and Erk are activated, while at higher concentrations, p38 activation decreases while Erk activation is sustained. nih.gov This differential regulation provides a mechanism for fine-tuning the migratory behavior of neutrophils. nih.gov The activation of JNK in response to fMLP has also been observed, although its specific role in fMLP-induced functions is less well-characterized compared to ERK1/2 and p38. dntb.gov.ua

MAPK PathwayUpstream ActivatorsDownstream Effects in Response to fMLP
ERK1/2 MEK, potentially upstream of G-protein-coupled receptor kinase (GRK)Phosphorylation of p47phox, activation of Elk1 transcription factor, chemokine gene expression, regulation of cell migration. qiagen.comresearchgate.netnih.gov
p38 MAPK MKK3/6, potentially involving Gi protein signalsRegulation of cell migration, exocytosis, respiratory burst activity. researchgate.netnih.gov
JNK MKK4/7Phosphorylation of c-Jun, role in inflammatory responses. dntb.gov.uanih.gov

Regulation of Small GTPases (e.g., Ras, Rho, Rac, CDC42)

Small GTPases of the Rho family, including Rho, Rac, and CDC42, are critical molecular switches that regulate the organization of the actin cytoskeleton. nih.govnih.gov Their activation is essential for the morphological changes and motility of leukocytes in response to chemoattractants like fMLP. qiagen.com

Upon fMLP stimulation, the Formyl Peptide Receptor (FPR) activates proteins that are implicated in actin reorganization, including the Rho family GTPases. qiagen.com The activation of these GTPases is a tightly regulated process involving guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, leading to the active state, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity, leading to inactivation. nih.govyoutube.com

The PI3K pathway plays a significant role in the activation of these small GTPases. qiagen.com Activated CDC42, for example, can initiate signaling pathways that lead through Rac to actin filament uncapping and the activation of WASP family proteins. qiagen.com These proteins, in turn, activate the ARP2/3 complex, which promotes actin nucleation and the formation of lamellipodia and filopodia, structures essential for cell migration. qiagen.com The regulation of these small GTPases is crucial for the directed movement of neutrophils towards a concentration gradient of fMLP. qiagen.com

Tyrosine Phosphorylation Events in Response to this compound

Protein tyrosine phosphorylation is one of the earliest and most critical signaling events following the stimulation of leukocytes with fMLP. oup.comnih.gov This post-translational modification is mediated by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs), and it plays a central role in regulating a multitude of cellular responses.

Stimulation of neutrophils and macrophages with fMLP induces a rapid increase in the tyrosine phosphorylation of several proteins. oup.comresearchgate.netnih.gov Notably, two proteins with apparent molecular weights of 40 and 42 kDa are prominently phosphorylated on tyrosine residues, and these have been identified as the MAP kinases ERK1 and ERK2. oup.comnih.gov The tyrosine phosphorylation and subsequent activation of these MAP kinases are implicated in the signal transduction pathway leading to the respiratory burst. oup.com

Various tyrosine kinases are involved in mediating the effects of fMLP. Studies using tyrosine kinase inhibitors have demonstrated the importance of this class of enzymes in fMLP-induced cellular functions. For example, inhibitors like genistein (B1671435) and lavendustin A have been shown to reduce the tyrosine phosphorylation of multiple proteins and inhibit macrophage activation and tumoricidal activity induced by fMLP. researchgate.netnih.gov Furthermore, specific families of tyrosine kinases, such as the Src family kinases and Syk, have been implicated in regulating neutrophil chemotaxis in response to fMLP. nih.gov The Tec family tyrosine kinase Btk has also been shown to be involved in fMLP-induced intracellular calcium increase and chemotaxis. nih.gov

Phosphorylated ProteinImplicated Tyrosine KinasesFunctional Consequence of Phosphorylation
ERK1/2 (p40/42 MAPK) Upstream MAPK kinases (MEKKs)Activation of MAP kinase activity, leading to respiratory burst and gene expression. oup.comnih.gov
Various cellular proteins Src family kinases, Syk, BtkRegulation of chemotaxis, intracellular calcium mobilization, macrophage activation. nih.govresearchgate.netnih.gov
p92 Not specified in fMLP context, but seen with other stimuliAssociated with neutrophil adhesion. physiology.org

Enzymatic Biotransformation and Degradation Pathways of N Formyl L Methionyl L Leucine

Hydrolysis and Proteolytic Cleavage by Cell Surface-Associated Enzymes

The primary mechanism for the inactivation of fMLP at the cell surface involves hydrolytic cleavage by metalloproteases. This enzymatic activity is critical in controlling the duration and intensity of the inflammatory signal initiated by fMLP.

Role of Metalloproteases (e.g., Neutral Endopeptidase) in Peptide Turnover

Research has identified Neutral Endopeptidase (NEP), also known as neprilysin or CD10, as the principal enzyme responsible for the degradation of fMLP on the surface of human polymorphonuclear leukocytes (PMNs). Studies using inhibitors of various endoproteases have demonstrated that the degradation of fMLP at nanomolar concentrations is almost exclusively carried out by this exoplasmic metalloendoprotease. nih.gov The expression levels of NEP on the cell surface can influence the cellular response to fMLP. For instance, cord blood neutrophils, which exhibit low levels of NEP expression, show a different response pattern to fMLP compared to adult neutrophils. nih.gov

The interaction between fMLP and NEP is complex. A proposed model suggests that NEP and the fMLP receptor are distinct membrane entities that can form dynamic complexes. This interaction is thought to account for the unusual kinetic features of fMLP degradation and the presence of two receptor states. This complex may function as a sophisticated perception mechanism, combining the high affinity of the receptor with the rapid turnover rate of NEP. nih.gov

Kinetics and Specificity of Enzymatic Degradation

The enzymatic degradation of fMLP by cell surface enzymes does not follow classical Michaelis-Menten kinetics, particularly at the low nanomolar concentrations at which the peptide is biologically active. The hydrolysis of fMLP by human polymorphonuclear leukocytes has been described as an "autocatalytic-like" process. nih.gov However, when interacting with membrane-bound NEP, fMLP does so at a single active site in a non-cooperative manner. For non-chemotactic substrates, membrane-bound NEP follows traditional Michaelis-Menten kinetics. nih.gov

The following table summarizes the kinetic parameters for the interaction of fMLP with Neutral Endopeptidase.

EnzymeSubstrateApparent KmNotes
Neutral Endopeptidase (NEP)N-Formyl-L-methionyl-L-leucine~1 mMBased on competitive inhibition with non-chemotactic substrates. nih.gov

Deformylation of the N-Terminal Formyl Group by Peptide Deformylases

Peptide deformylases (PDFs) are enzymes that catalyze the removal of the N-terminal formyl group from newly synthesized proteins in bacteria, a crucial step in protein maturation. Given that fMLP possesses an N-terminal formyl group, the potential for its degradation by PDFs has been a subject of investigation.

Interestingly, studies on human mitochondrial peptide deformylase (HsPDF) have shown that it is not active against the bacterial peptide fMLP. This suggests a degree of specificity in the substrate recognition of this human enzyme, distinguishing it from bacterial PDFs. While the primary role of bacterial PDFs is in protein synthesis, their potential to act on extracellular formylated peptides like fMLP in the context of an infection is an area of ongoing research. The inhibition of bacterial PDFs is a target for antibiotic development, as it is essential for bacterial viability. nih.gov

Modulation of Chemotactic Signals through Enzymatic Degradation

The enzymatic degradation of fMLP at the cell surface is a key mechanism for modulating the chemotactic signal. By hydrolyzing the peptide, cell surface enzymes effectively reduce the local concentration of the chemoattractant, thereby preventing prolonged or excessive leukocyte activation.

The inhibition of Neutral Endopeptidase on adult polymorphonuclear neutrophils has been shown to augment chemotaxis, particularly at lower concentrations of fMLP (10-9 and 10-10 mol/L). This suggests that the enzymatic activity of NEP plays a significant role in dampening the chemotactic response. nih.gov Furthermore, neutrophils exhibit a hierarchical preference in their response to multiple chemoattractants, with fMLP often being the dominant signal. nih.gov The enzymatic degradation of fMLP is therefore a critical factor in the intricate regulation of neutrophil migration in complex inflammatory environments.

The table below illustrates the effect of enzymatic activity on neutrophil chemotaxis in response to fMLP.

ConditionObservationImplication
Inhibition of Neutral EndopeptidaseAugmented chemotaxis to low concentrations of fMLP. nih.govNEP activity normally dampens the chemotactic signal.
Low NEP expression (cord blood neutrophils)Altered chemotactic response compared to adult neutrophils. nih.govThe level of enzymatic degradation capacity influences cellular response.

Structure Activity Relationship Sar of N Formyl L Methionyl L Leucine and Its Analogs

Role of Individual Amino Acid Residues (Methionine, Leucine) in Binding and Efficacy

The individual amino acid residues of N-Formyl-L-methionyl-L-leucine and its analogs, particularly the prototypical fMLF, play distinct and crucial roles in receptor binding and the resulting biological effects. nih.govnih.gov

Impact of Side Chain Hydrophobicity and Stereochemistry

The hydrophobicity and stereochemistry of the amino acid side chains are major determinants of binding affinity and efficacy. nih.gov

Methionine: The side chain of the N-terminal methionine is thought to occupy a hydrophobic pocket within the receptor. nih.gov The sulfur atom within this side chain may also interact with a positively charged region of the receptor, further stabilizing the ligand-receptor complex. nih.gov Methionine is an essential amino acid, and its metabolism is primarily carried out in the liver. nih.gov

Leucine (B10760876) and Phenylalanine: Following the initial interaction of the N-formyl-methionine, further hydrophobic interactions occur between the subsequent leucine and phenylalanine residues and the receptor. nih.gov Leucine, an essential branched-chain amino acid, is a key regulator of muscle protein synthesis and can influence cellular energy metabolism. researchgate.netnih.gov The bulky and aromatic nature of the phenylalanine side chain contributes significantly to binding through strong pi-stacking and hydrophobic contacts. plos.org

The stereochemistry of the amino acids is also paramount. The natural L-configuration of the amino acids is generally required for optimal activity, as it ensures the correct spatial orientation of the side chains for interaction with the receptor.

Table 1: Impact of Amino Acid Substitutions on fMLF Activity

Analog Modification Effect on Activity Reference
fMLF-High nih.gov
f-MPF-OHLeucine replaced with ProlineRetained ~25% activity in superoxide (B77818) production nih.gov
YMRF-NH2Phenylalanine replaced with TyrosineRetained binding plos.org
AMRF-NH2Phenylalanine replaced with AlanineDid not retain binding plos.org

Influence of Peptide Length on Biological Potency

The length of the peptide chain has a significant influence on its biological potency. researchgate.netnih.govnih.gov While the core tripeptide fMLF is highly active, alterations in peptide length can either enhance or diminish its effectiveness. For some receptors, longer peptides may exhibit increased affinity, potentially due to additional contact points with the receptor outside the primary binding pocket. researchgate.net Conversely, for other interactions, shortening or lengthening the peptide can disrupt the optimal conformation required for binding. nih.govnih.gov Studies on major histocompatibility complex (MHC) class II molecules have shown that there is an optimal peptide length of approximately 18-20 amino acids for maximal affinity. researchgate.net

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound and its analogs is intrinsically linked to their biological activity. nih.govnih.govresearchgate.net These peptides are flexible molecules that can adopt various conformations in solution. nih.govresearchgate.net The biologically active conformation is the one that is recognized and bound by the receptor. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular modeling have been employed to study the conformational preferences of these peptides. nih.govnih.govresearchgate.net

Studies have suggested that for receptor recognition, a flexible peptide backbone that can adopt an extended conformation within the binding site is preferred. nih.gov For instance, an analog where leucine was replaced by proline, which restricts the peptide's conformational freedom, showed significantly reduced activity. nih.gov This suggests that the ability of the peptide to adapt its conformation upon binding is crucial for inducing the necessary conformational changes in the receptor that lead to cell activation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comirb.hr In the context of peptide design, QSAR models are instrumental in predicting the biological potency of novel peptide analogs, thereby guiding the synthesis of more effective molecules and reducing the need for extensive experimental screening. mdpi.comresearchgate.net For this compound and its analogs, which are agonists for formyl peptide receptors (FPRs), QSAR studies aim to elucidate the structural features essential for potent and selective receptor activation. nih.govfrontiersin.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.comirb.hr The process of developing a QSAR model involves several key steps. First, a dataset of molecules with known biological activities (e.g., EC₅₀ or IC₅₀ values) is compiled. nih.gov This is known as the training set. Next, a set of molecular descriptors is calculated for each molecule in the training set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov

Commonly used methodologies in QSAR studies, particularly for peptide analogs, include three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric and electrostatic fields around each molecule in the dataset. The variations in these fields are then correlated with the variations in biological activity using statistical methods like Partial Least Squares (PLS). mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationship. nih.govmdpi.com

Once a statistically robust QSAR model is developed and validated using a separate set of compounds (the test set), it can be used to predict the activity of new, unsynthesized analogs. rsc.org The model provides insights into which structural modifications are likely to enhance or diminish the desired biological effect. For instance, the contour maps generated from CoMFA and CoMSIA studies can highlight regions where bulky substituents or specific electronic properties are favorable or unfavorable for activity. nih.gov

The design of novel peptide analogs of this compound would involve systematically modifying the peptide backbone or the side chains of the methionine and leucine residues. The QSAR model would then be used to predict the activity of these virtual analogs, allowing researchers to prioritize the synthesis of the most promising candidates.

Below is an illustrative data table representing the kind of data used and generated in a QSAR study for a series of this compound analogs. The experimental activities are hypothetical and for illustrative purposes, while the predicted activities would be generated by a QSAR model.

Compound IDAnalog Structure (Modification from this compound)Experimental Activity (EC₅₀, nM)Predicted Activity (EC₅₀, nM)
1 This compound (Parent Compound)109.5
2 N-Formyl-L-norleucyl-L-leucine1514.2
3 N-Formyl-L-methionyl-L-isoleucine2523.8
4 N-Formyl-L-methionyl-L-phenylalanine55.3
5 N-Acetyl-L-methionyl-L-leucine>1000950
6 N-Formyl-D-methionyl-L-leucine500480
7 N-Formyl-L-methionyl-L-leucinamide87.9

This table demonstrates how a QSAR model, once validated, can provide reliable predictions of biological activity for newly designed analogs, thereby streamlining the drug discovery process.

Computational and Theoretical Studies of N Formyl L Methionyl L Leucine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For N-Formyl-L-methionyl-L-leucine and its analogs, docking simulations have been instrumental in elucidating the key interactions within the binding pocket of FPR1.

Early studies, often utilizing the more extensively researched analog fMLF, have identified several critical residues within the seven-transmembrane (TM) helix bundle of FPR1 that are essential for ligand binding. A notable model, constructed using the chemokine receptor CXCR4 as a template, revealed a quasi-symmetrical binding site. nih.govnih.gov At one end of this pocket, positively charged residues Arginine 84 (Arg84) and Lysine 85 (Lys85) in TM2 play a significant role. nih.govnih.govnih.gov At the other end, Arginine 201 (Arg201) and Arginine 205 (Arg205) on TM5 are also crucial. nih.govnih.gov These are balanced by negatively charged residues, such as Aspartate 106 (Asp106) in TM3 and Aspartate 284 (Asp284) in TM7. nih.govnih.gov

Docking studies have consistently shown that the N-formyl group of the peptide forms hydrogen bonds with residues in the binding pocket, a critical interaction for receptor activation. nih.gov Specifically, the formyl group has been shown to interact with Arg205. nih.gov The terminal carboxyl group of the peptide interacts with Arg84 and Lys85. nih.gov The hydrophobic side chains of the leucine (B10760876) and phenylalanine (in the case of fMLF) residues are surrounded by hydrophobic residues within the receptor, including Phenylalanine 81 (Phe81), Valine 101 (Val101), Phenylalanine 102 (Phe102), and Phenylalanine 291 (Phe291). researchgate.net

Interacting Residue in FPR1LocationType of Interaction with fMLFReference
Arg84TM2Salt bridge with C-terminus nih.govnih.govnih.gov
Lys85TM2Salt bridge with C-terminus nih.govnih.govnih.gov
Phe81TM2Hydrophobic interaction researchgate.net
Val101TM3Hydrophobic interaction researchgate.net
Phe102TM3Hydrophobic interaction researchgate.net
Asp106TM3Interaction with N-terminus nih.govnih.govresearchgate.net
Arg201TM5Interaction with N-formyl group nih.govnih.govresearchgate.net
Arg205TM5Hydrogen bond with N-formyl group nih.govnih.govnih.gov
Trp254TM6Interaction with N-terminus nih.gov
Tyr257TM6Hydrogen bond with M1 carbonyl researchgate.net
Asp284TM7Interaction with C-terminus nih.govnih.govresearchgate.net
Ser287TM7Hydrogen bond with N-formyl group researchgate.net
Phe291TM7Hydrophobic interaction researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape and the assessment of binding stability over time. MD simulations of the fMLF-FPR1 complex have provided deeper insights into the activation mechanism of the receptor.

Studies have shown that the fMLF peptide is flexible in solution, with its three hydrophobic side chains extending in divergent directions from the backbone. nih.gov This inherent flexibility is believed to be important for its recognition by the receptor. nih.gov MD simulations of the fMLF-FPR1 complex embedded in a model membrane have revealed that the binding is stable, with the peptide remaining in the binding pocket throughout the simulation. nih.govnih.gov These simulations have also highlighted the crucial role of water molecules in the activation process. A water molecule has been observed to transiently bridge a hydrogen bond between Tryptophan 254 (Trp254) in TM6 and Asparagine 108 (Asn108) in TM3, a process that appears to be important for receptor activation. nih.govnih.gov

Furthermore, MD simulations have shown a "tyrosine rotamer toggle switch" involving Tyrosine 301 (Tyr301) in the cytoplasmic part of FPR1 upon agonist binding. nih.govnih.gov This conformational change is thought to facilitate the movement of water molecules toward the center of the receptor, contributing to the activation process. nih.govnih.gov The root mean square deviation (RMSD) of the peptide during these simulations indicates its flexibility, while the root mean square fluctuation (RMSF) can pinpoint the most mobile residues. ufms.br

Ab Initio and Quantum Chemical Calculations for Peptide Model Systems

Ab initio and quantum chemical calculations provide a fundamental understanding of the electronic structure and conformational preferences of molecules, based on the principles of quantum mechanics. These methods can be applied to peptide model systems to analyze properties such as molecular orbital energies, electrostatic potentials, and the relative energies of different conformations.

For formylated peptides like this compound, quantum chemical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be employed. These calculations can determine the preferred conformations of the peptide in the absence of a receptor, governed by intramolecular hydrogen bonds and steric effects. For instance, studies on similar dipeptides have used DFT to perform conformational analyses and calculate vibrational spectra. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the peptide's reactivity and electron-donating or -accepting capabilities. ufms.br

The molecular electrostatic potential (MEP) surface can also be calculated, which illustrates the charge distribution and helps to identify electrophilic and nucleophilic sites on the molecule. This information is valuable for understanding how the peptide will interact with the charged residues within the receptor's binding pocket. While extensive ab initio studies specifically on this compound are not widely available in the literature, the principles from studies on other peptides, including formylated amino acids, provide a framework for how such calculations would yield valuable information. nih.gov

Homology Modeling of FPRs and Ligand-Receptor Complex Prediction

Due to the challenges in crystallizing G-protein coupled receptors like FPR1, homology modeling has been a critical tool for obtaining a three-dimensional structure. nih.gov This technique involves using the known crystal structure of a related protein (a template) to build a model of the target protein.

For FPR1, the chemokine receptor CXCR4 has been successfully used as a template due to its closer phylogenetic relationship compared to earlier models based on bovine rhodopsin. nih.govnih.govnih.gov The resulting homology model of FPR1 consists of the characteristic seven transmembrane helical bundle (TM1-TM7), a cytosolic helix H8, and a β-hairpin loop between TM4 and TM5. nih.govnih.gov

Once a reliable homology model of FPR1 is generated, it can be used for predicting the structure of the ligand-receptor complex through molecular docking, as described in section 7.1. This combined approach of homology modeling and docking has been validated by its ability to rationalize the results of site-directed mutagenesis experiments, where specific amino acids in the receptor are changed to assess their importance in ligand binding. nih.gov The predicted complex provides a structural basis for understanding how this compound and its analogs bind to and activate FPR1, guiding the design of new molecules with desired properties. nih.gov

Computational Approaches for Rational Design of this compound Analogs

The insights gained from computational studies have paved the way for the rational design of analogs of this compound with modified properties, such as enhanced affinity, selectivity, or even antagonistic activity.

One approach involves modifying the N-terminal formyl group. For example, replacing the formyl group with a tert-butyloxycarbonyl (t-Boc) group can convert an agonist into an antagonist. nih.gov Computational methods can be used to predict how such modifications will alter the binding mode and interactions within the receptor.

Another strategy is the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved properties such as better stability and oral bioavailability. For instance, AApeptides, a class of peptidomimetics, have been designed to mimic fMLF. q-chem.com Computational modeling can aid in the design of these non-peptide scaffolds to ensure they present the key interacting groups in the correct spatial orientation to bind to FPR1. These designed analogs can then be synthesized and tested experimentally, with the results feeding back into the computational models for further refinement. This iterative cycle of design, synthesis, and testing is a powerful paradigm in modern drug discovery. q-chem.com


Cellular and Molecular Biological Responses Mediated by N Formyl L Methionyl L Leucine

Mechanisms of Leukocyte Chemotaxis and Directed Migration

N-Formyl-L-methionyl-L-leucine is a powerful chemoattractant that directs the migration of leukocytes, particularly neutrophils, to sites of bacterial infection. This directed movement, known as chemotaxis, is a fundamental process in the inflammatory response. The interaction of fMLP with its specific G protein-coupled receptors (GPCRs) on the leukocyte surface, primarily the formyl peptide receptor 1 (FPR1), initiates a cascade of intracellular signaling events that orchestrate the cell's migration along a concentration gradient of the chemoattractant.

Upon binding to its receptor, fMLP triggers the activation of intracellular signaling pathways that lead to the polarization of the leukocyte, the extension of pseudopods, and the coordinated movement towards the source of the fMLP. Studies have shown that fMLP is a potent chemotactic factor for polymorphonuclear leukocytes (PMNs) and also acts as a macrophage activator. The chemotactic response to fMLP is highly sensitive, with neutrophils exhibiting directional migration at very low concentrations of the peptide. Research has demonstrated that Boyden chamber chemotaxis is first elicited at an fMLP concentration of 10⁻¹¹ M, reaching a peak at 10⁻¹⁰M, and declining at higher concentrations. The kinetics of migrating leukocyte populations in response to fMLP in vivo show a rapid influx of polymorphonuclear leukocytes within the first few hours, followed by a predominant infiltration of mononuclear leukocytes at later time points manchester.ac.uk.

The process of leukocyte migration involves complex interactions with the vascular endothelium. L-selectin (CD62L), a cell adhesion molecule expressed on most circulating leukocytes, plays a role in the initial tethering and rolling of leukocytes along the endothelial surface, a critical step preceding transendothelial migration into the inflamed tissue.

Neutrophil Activation and Degranulation Processes

Beyond its role as a chemoattractant, this compound is a potent activator of neutrophils, triggering a range of effector functions crucial for host defense. Activation of neutrophils by fMLP via its receptor, FPR1, leads to degranulation, the release of reactive oxygen species, and phagocytosis. This activation is a key component of the innate immune system's initial line of defense against bacterial invasions oup.com.

Degranulation is the process by which neutrophils release the contents of their intracellular granules, which contain a variety of antimicrobial proteins and enzymes. The binding of fMLP to its receptor initiates signaling cascades that result in the fusion of these granules with the plasma membrane and the subsequent release of their contents into the extracellular space or into phagosomes. This process is critical for killing invading pathogens and for modulating the inflammatory response. Degranulation primes neutrophils for subsequent responsiveness to fMLP nih.gov.

Release of Lysosomal Enzymes

A key aspect of neutrophil degranulation is the release of lysosomal enzymes. Lysosomes are specialized granules that contain a potent arsenal of hydrolytic enzymes capable of degrading a wide range of biological macromolecules. Upon stimulation with fMLP, neutrophils release these enzymes, which contribute to the destruction of pathogens and the breakdown of tissue debris at the site of inflammation. The release of lysosomal enzymes is a hallmark of neutrophil activation by fMLP and other chemotactic factors.

Macrophage Activation and Functional Modulation

This compound also plays a significant role in activating and modulating the function of macrophages, another critical phagocytic cell of the innate immune system. Similar to neutrophils, macrophages express formyl peptide receptors and respond to fMLP by initiating various effector functions. The activation of macrophages by fMLP is a key event in the immune response to bacterial products.

fMLP stimulates immune responses by activating macrophages, and this activation involves the protein kinase C (PKC) and tyrosine kinase signaling pathways nih.gov. Upon activation, macrophages can exhibit enhanced phagocytic activity, produce inflammatory mediators, and present antigens to lymphocytes, thereby bridging the innate and adaptive immune responses. The functional modulation of macrophages by fMLP can influence the course and resolution of an inflammatory response.

Generation of Reactive Oxygen Species (ROS) and Superoxide (B77818) Anion Production

A critical bactericidal mechanism of activated phagocytes is the production of reactive oxygen species (ROS), a process known as the respiratory burst. This compound is a potent stimulus for the generation of ROS, including the superoxide anion (O₂⁻), in both neutrophils and macrophages.

The binding of fMLP to its receptor activates the NADPH oxidase enzyme complex located in the plasma membrane and phagosomal membranes of phagocytes. This enzyme complex catalyzes the production of superoxide anion by transferring electrons from NADPH to molecular oxygen. Superoxide is then converted to other potent ROS, such as hydrogen peroxide and hydroxyl radicals, which are highly effective in killing phagocytosed microorganisms. The generation of superoxide anion by neutrophils in response to fMLP is a dose-dependent process karger.com. Studies have shown that neonatal polymorphonuclear leukocytes produce increased amounts of superoxide anion when stimulated with fMLP compared to adult cells nih.gov.

Cell TypefMLP ConcentrationEffect on ROS/Superoxide Production
Neutrophils10⁻⁸ M or higherSignificant induction of O₂⁻, H₂O₂, and OH• generation, peaking at 10⁻⁶ M. karger.com
Neonatal PMNs10⁻⁷ MIncreased O₂⁻ production compared to adult PMNs. nih.gov
Mononuclear Leukocytes (from Type 2 Diabetes Patients)Not specifiedSignificantly increased ROS generation compared to control subjects. nih.gov

Modulation of Phagocytic Activity

This compound significantly modulates the phagocytic activity of leukocytes, enhancing their ability to engulf and destroy invading pathogens. This enhancement of phagocytosis is a crucial component of the innate immune response.

Research has shown that fMLP increases the phagocytic capacity of neutrophils for various particles, including bacteria and opsonized conidia. Pre-exposure of neutrophils to fMLP has been found to increase phagocytosis from 15% to 35% manchester.ac.uk. The effect of fMLP on phagocytosis is concentration-dependent, with activation first observed at 10⁻¹⁰ M and reaching its highest level at 10⁻⁹ M karger.com.

One of the mechanisms by which fMLP enhances phagocytosis is by increasing the expression of receptors on the phagocyte surface that are involved in particle recognition and uptake. Specifically, fMLP has been shown to increase the expression of Fc receptors and complement receptors (C3b receptors) on neutrophils and monocytes nih.govmdpi.com. This upregulation of receptors makes the phagocytes more efficient at recognizing and engulfing antibody-coated (opsonized) and complement-coated particles.

Phagocyte TypeTarget ParticlefMLP ConcentrationObserved Effect on Phagocytosis
NeutrophilsSerum-opsonized Aspergillus fumigatus conidia10⁻⁶ MIncreased phagocytosis from 15% to 35% after 20 min pre-exposure. manchester.ac.uk
NeutrophilsNot specifiedFirst activated at 10⁻¹⁰ M, with peak activity at 10⁻⁹ M. karger.com
Alveolar MacrophagesNot specifiedIncreased Fc receptor activity by 40% to 100%. mdpi.com
Peritoneal MacrophagesNot specifiedIncreased Fc receptor activity. mdpi.com
NeutrophilsNot specifiedIncreased Fc receptor activity, greatest after 1-hour incubation with 10⁵ M fMLP. mdpi.com

Effects on Cytokine and Chemokine Expression Profiles

This compound can influence the inflammatory environment by modulating the expression and secretion of cytokines and chemokines by immune cells. These signaling molecules are critical for cell-to-cell communication during an immune response and play a pivotal role in orchestrating the recruitment and activation of various immune cells.

Studies have demonstrated that fMLP can induce the secretion of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in human peripheral blood mononuclear cells (PBMCs) nih.gov. Furthermore, fMLP has been shown to enhance the lipopolysaccharide (LPS)-induced secretion of these same cytokines. The induction of cytokine gene expression by fMLP is mediated through a G-protein-coupled signaling pathway, as it can be abolished by pretreatment with pertussis toxin nih.gov.

In contrast, under certain conditions, fMLP has been observed to have an anti-inflammatory role. For instance, pretreatment of human neutrophils with fMLP can inhibit the subsequent LPS-stimulated production of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine. This suggests that fMLP can have complex and context-dependent effects on the cytokine and chemokine expression profiles of immune cells.

Cell TypeCytokine/ChemokineEffect of fMLP
Human Peripheral Blood Mononuclear Cells (PBMCs)IL-1α, IL-1β, IL-6Induces secretion and gene expression. Enhances LPS-induced secretion. nih.gov
Human NeutrophilsTNF-αInhibits LPS-stimulated production.

Specific Enzymatic Activity Modulation (e.g., 5-Lipoxygenase Activation, Pin1 Activation)

N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP), a prototypical N-formylated peptide, has been shown to modulate the activity of specific enzymes involved in inflammatory and cellular signaling pathways. One key enzyme activated by fMLP is 5-lipoxygenase (5-LO). In human polymorphonuclear leukocytes, fMLP stimulation leads to the activation of the 5-LO pathway, which is crucial for the biosynthesis of leukotrienes, potent inflammatory mediators. nih.govresearchgate.net Studies have indicated that the respiratory burst induced by another compound, methionine enkephalin, in these cells is dependent on lipoxygenation and results in an elevated synthesis of leukotriene B4, a product of the 5-LO pathway. nih.gov This suggests a significant role for this pathway in the cellular responses triggered by such peptides.

The peptidyl-prolyl cis-trans isomerase, Pin1, is another enzyme implicated in pathways influenced by related signaling molecules, although direct modulation by N-formyl peptides is still an area of ongoing research. Pin1 plays a critical role in various cellular processes by catalyzing the isomerization of specific proline residues in proteins, which can alter their function and stability. patsnap.com For instance, in neurons, Pin1 interacts with the phosphorylated BH3-only protein BIMEL, stabilizing it and thereby activating the mitochondrial apoptotic machinery. nih.gov While direct activation of Pin1 by this compound is not explicitly detailed in the provided research, the involvement of Pin1 in fundamental cellular processes like apoptosis highlights its importance as a potential, indirect target in signaling cascades initiated by such peptides.

Table 1: Enzymatic Activity Modulation by N-Formyl Peptides

Enzyme Modulatory Effect Cellular Context Downstream Consequences
5-Lipoxygenase (5-LO) Activation Human Polymorphonuclear Leukocytes Increased biosynthesis of leukotrienes (e.g., Leukotriene B4), promotion of inflammatory responses. nih.govnih.gov

| Pin1 | Indirectly implicated in related signaling pathways | Neurons | Regulation of protein function and stability, such as the stabilization of BIMEL to activate apoptosis. patsnap.comnih.gov |

Role in Host Immune Response Mechanisms (Mechanistic Studies)

N-formylated peptides, such as N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP), are potent chemoattractants that play a fundamental role in the innate immune response to bacterial infections and tissue damage. wikipedia.org These peptides are recognized by a specific class of G protein-coupled receptors known as formyl peptide receptors (FPRs), with FPR1 being the high-affinity receptor for fMLP. mdpi.comnih.gov The binding of fMLP to FPR1 on immune cells, particularly neutrophils, triggers a cascade of intracellular signaling events. nih.gov

Upon activation, FPR1 initiates a variety of downstream effector functions crucial for host defense. These include:

Chemotaxis: The directed migration of neutrophils towards the source of the N-formylated peptides, such as a site of bacterial invasion. wikipedia.orgmdpi.com

Degranulation: The release of antimicrobial proteins and enzymes from neutrophil granules to combat pathogens. nih.gov

Reactive Oxygen Species (ROS) Production: The activation of NADPH oxidase, leading to a "respiratory burst" that generates ROS to kill invading microorganisms. mdpi.comnih.govnih.gov

Phagocytosis: The engulfment and destruction of pathogens. nih.gov

Mechanistically, the binding of fMLP to FPR1 leads to the activation of various signaling pathways, including the MAPK cascade (ERK1/2 and p38 MAPK) and the subsequent activation of the transcription factor NF-κB. mdpi.com This, in turn, leads to the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, further amplifying the inflammatory response. mdpi.com The crucial role of FPR1 in host defense is underscored by studies showing that mice lacking this receptor have impaired neutrophil chemotaxis and increased susceptibility to bacterial infections. mdpi.com

Influence on Cell Differentiation Pathways (e.g., Osteoblast Differentiation in Model Systems)

Recent studies have revealed a role for N-formylated peptides in modulating cell differentiation pathways, particularly in the context of bone biology. Specifically, N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) has been shown to promote osteoblast differentiation in human mesenchymal stem cells (hMSCs) derived from bone marrow. nih.govresearchgate.net

During osteoblastic differentiation, the expression of Formyl Peptide Receptor 1 (FPR1) is significantly increased. nih.gov fMLP, acting as a specific ligand for FPR1, enhances osteoblastic commitment while suppressing the differentiation of hMSCs into adipocytes. nih.govresearchgate.net This pro-osteogenic effect is associated with an increased expression of osteogenic markers and enhanced mineralization, which can be blocked by a selective FPR1 antagonist. nih.govresearchgate.net

The signaling pathway mediating fMLP-stimulated osteogenic differentiation involves the activation of FPR1, which then triggers a cascade including phospholipase C, phospholipase D, an increase in intracellular calcium, calmodulin-dependent kinase II, ERK, and CREB. nih.govresearchgate.net Furthermore, in vivo studies using zebrafish and rabbit models have demonstrated that fMLP can promote bone formation, highlighting its physiological relevance in bone biology. nih.govresearchgate.net These findings suggest a novel function for N-formylated peptides in regulating cell fate decisions and tissue regeneration.

Engagement in Metabolic Signaling Pathways (e.g., Glucose Metabolism in Model Systems)

N-formylated peptides are increasingly recognized for their role in metabolic signaling, particularly in the context of glucose metabolism. Studies have shown that blood and intestinal levels of the microbiota-produced N-formyl peptide, N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP), are elevated in high-fat diet-induced obese mice. diabetesjournals.org

In model systems, fMLP has been found to influence glucose homeostasis through its interaction with the Formyl Peptide Receptor 1 (FPR1). Genetic or pharmacological inhibition of FPR1 in obese mice leads to increased insulin levels and improved glucose tolerance. diabetesjournals.org This effect is dependent on glucagon-like peptide 1 (GLP-1), a key hormone in glucose regulation. diabetesjournals.org Further investigation has revealed that fMLP can signal through FPR1 in intestinal L-cells to inhibit the secretion of GLP-1. diabetesjournals.org

Conversely, studies on human neutrophils have shown that glucose concentration can modulate the cellular response to fMLP. D-glucose has been observed to dose-dependently reduce the fMLP-induced elongation of neutrophils, a key step in chemotaxis. nih.gov This suggests that glucose metabolism can, in turn, influence the immune cell's response to N-formylated peptides. nih.govnih.gov

Table 2: Engagement of N-Formyl Peptides in Glucose Metabolism

Model System Effect of N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) Receptor/Pathway Involved Outcome
High-fat diet-induced obese mice Elevated levels in blood and intestine. FPR1 on intestinal L-cells. Inhibition of GLP-1 secretion, contributing to glucose intolerance. diabetesjournals.org

| Human Neutrophils | Induces chemokinesis and shape change. | FPR1. | Glucose concentration modulates the chemokinetic effect of fMLP, with high glucose reducing fMLP-induced cell elongation. nih.govnih.gov |

Advanced Methodologies for Research on N Formyl L Methionyl L Leucine

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are fundamental in elucidating the three-dimensional structure and dynamic behavior of peptides, which are critical for understanding their biological function.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides. Studies on N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) using both one-dimensional (1D) and two-dimensional (2D) NMR experiments have provided detailed insights into its structure and dynamics in solution. nih.gov

Research indicates that the dominant conformation of fMLP in solution is largely unfolded. nih.gov The three hydrophobic side chains (methionine, leucine (B10760876), and phenylalanine) tend to extend in divergent directions away from the peptide backbone. nih.gov This extended conformation is believed to play a role in how the peptide interacts with its receptors. Further analysis of NMR relaxation parameters has shed light on the molecule's internal motions. nih.gov While the backbone shows a degree of rigidity, the side chains exhibit a distribution of rotamers, indicating they are conformationally mobile. nih.gov Some studies propose that the backbone approximates a small beta antiparallel pleated sheet, which may inform the mode of its interaction with receptors. nih.gov Evidence from NMR also points to the existence of weak intermolecular hydrogen bonds involving the N-terminal formamide (B127407) group, which contributes to an increase in the hydrophobicity of the molecule's external surface. nih.gov

| Molecular Dynamics | Rapid interchange between a family of conformations. | The molecule is not static but dynamically samples various conformations. | nih.gov |

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides precise atomic coordinates of a molecule in its crystallized, solid state. While obtaining a crystal structure for a small and flexible peptide like fMLP can be challenging, research has been successful on a closely related derivative, N-formyl-L-Met-L-Leu-L-Phe-OMe (a methyl ester form). researchgate.net

The analysis of this derivative offers the most direct view available of the peptide's solid-state conformation. The data from such studies, including precise bond lengths and angles, can be compared with solution-state data from NMR to understand the conformational changes that occur when the peptide moves from a solvent environment to a packed, crystalline lattice. This information is crucial for computational modeling and understanding the intrinsic conformational preferences of the peptide backbone and side chains. researchgate.net

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) is an indispensable tool for the sensitive detection and accurate quantification of peptides in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing peptides like fMLP in biological fluids. This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.

The process involves minimal sample preparation, where a biological sample (e.g., plasma, cell culture supernatant) is treated to precipitate larger proteins. The clarified sample is then injected into the LC system. A reversed-phase chromatography column is typically used to separate the peptide from other matrix components based on hydrophobicity. The peptide then enters the mass spectrometer, where it is ionized, and specific precursor-to-product ion transitions are monitored in a mode known as Multiple Reaction Monitoring (MRM). This technique allows for highly specific and sensitive quantification, with detection limits often reaching the femtomole level. LC-MS/MS methods are crucial for pharmacokinetic studies and for measuring the secretion of fMLP from cells or tissues.

Table 2: Typical Parameters for LC-MS/MS Analysis of Peptides

Parameter Description Example
Chromatography Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) C18 column
Mobile Phase Gradient of water and an organic solvent (e.g., acetonitrile) with an acid modifier (e.g., formic acid) Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B)
Ionization Source Electrospray Ionization (ESI) ESI in positive ion mode
MS Analysis Tandem Mass Spectrometry (MS/MS)

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific parent/daughter ion transitions for the target peptide. |

Cell-Based Assays for Receptor Binding and Functional Responses (e.g., Calcium Flux Assays)

Cell-based assays are essential for determining the biological activity of fMLP and its effect on target cells. A primary functional response to fMLP binding its receptor on immune cells, such as neutrophils, is a rapid increase in intracellular calcium.

Calcium flux assays measure this response. Neutrophils or other cells expressing formyl peptide receptors are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with fMLP, the peptide binds to its G protein-coupled receptor, initiating a signaling cascade that leads to the release of Ca2+ from intracellular stores and an influx of extracellular Ca2+. This results in a rapid, transient rise in the intracellular free calcium concentration ([Ca2+]i). This increase is detected as a change in the fluorescence intensity of the dye. Studies have shown that the initial calcium spike is due to both release from internal stores and extracellular influx, while subsequent responses to repeated fMLP stimulation are entirely dependent on the influx of extracellular calcium. This assay is a robust method for confirming the agonistic activity of fMLP and for screening other compounds that may modulate its receptor.

Table 3: Findings from Calcium Flux Assays in Human Neutrophils Stimulated with fMLP

Stimulation Source of Calcium Increase Observation Reference
First Stimulation Release from internal stores and extracellular influx. The highest peak in [Ca2+]i is observed. Internal stores contribute ~30% of the initial rise.

| Second & Third Stimulations | Completely dependent on extracellular Ca2+ influx. | Responses are present but diminished; release from internal stores is not restored even after 30 minutes. | |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a classic and powerful method for directly studying the interaction between a ligand and its receptor. These assays are used to determine key parameters such as binding affinity (Kd), receptor density (Bmax), and specificity.

In the context of fMLP, these assays typically use a radiolabeled form of the peptide, such as [3H]N-formyl-Met-Leu-Phe . The radioligand is incubated with intact cells (like neutrophils) or cell membrane preparations that express formyl peptide receptors. After reaching equilibrium, the bound radioligand is separated from the unbound ligand, and the amount of radioactivity associated with the cells or membranes is measured.

These studies were instrumental in demonstrating the existence of a specific, high-affinity receptor for formylated peptides on neutrophils. wikipedia.org The binding affinity measured in these assays often correlates directly with the potency of the peptide in functional assays, such as chemotaxis and calcium flux. wikipedia.org Furthermore, by competing with the binding of the radiolabeled fMLP with other non-labeled compounds, these assays can be used to identify and characterize other agonists or antagonists of the formyl peptide receptors.

Gene Expression Profiling Techniques to Assess Cellular Responses

The cellular response to N-Formyl-L-methionyl-L-leucine (fMLP) is a complex process involving the activation of numerous signaling pathways and subsequent alterations in gene expression. To comprehensively understand these changes, researchers have increasingly turned to advanced high-throughput methodologies such as microarray analysis and RNA sequencing (RNA-seq). These techniques allow for the simultaneous measurement of the expression levels of thousands of genes, providing a global snapshot of the transcriptional landscape of cells upon fMLP stimulation.

Microarray analysis has been employed to investigate gene expression profiles in various cell types in response to fMLP. For instance, studies have utilized microarrays to examine gene expression in bone-marrow-derived neutrophils stimulated with fMLP. cngb.org This approach has been instrumental in identifying genes that are differentially expressed upon fMLP treatment, shedding light on the molecular mechanisms underlying neutrophil activation. cngb.org In one such study, microarray analysis of fMLP-stimulated neutrophils was used to understand the role of specific proteins, such as lipocalin 2, in neutrophil function. cngb.org Another study used microarray analysis to investigate the gene expression profiles of lung epithelial cells after the transmigration of neutrophils in response to an fMLP gradient. ubc.ca This research revealed the activation of specific signaling pathways, like the β-catenin pathway, in the epithelial cells, highlighting the indirect effects of fMLP-mediated neutrophil activity on surrounding tissues. ubc.ca

More recently, RNA-sequencing has emerged as a powerful tool for transcriptome analysis, offering greater sensitivity and a wider dynamic range compared to microarrays. RNA-seq has been used to dissect the transcriptomic changes in different cell types following fMLP exposure. One study utilized RNA-seq to analyze the protective effects of fMLP against radiation-induced damage in human intestinal epithelial cells. researchgate.net The analysis identified a significant number of differentially expressed genes (DEGs), with 343 genes being upregulated and 250 downregulated in the fMLP-treated group compared to the control group after irradiation. researchgate.net This transcriptomic data pointed towards fMLP's role in modulating innate immunity and cell cycle regulation as key mechanisms of its radioprotective effects. researchgate.net

Furthermore, RNA-seq has been instrumental in studying the priming effect of cytokines on the neutrophil response to fMLP. Research has shown that priming neutrophils with pro-inflammatory cytokines like TNF-α and GM-CSF, followed by fMLP stimulation, leads to a robust respiratory burst and significant changes in gene expression. plos.orgsemanticscholar.org Whole transcriptome analysis of these primed neutrophils revealed the expression of a common set of transcripts for cytokines, chemokines, and cell surface receptors. plos.orgsemanticscholar.org

The data generated from these gene expression profiling studies are often vast and require sophisticated bioinformatic analysis to identify biologically relevant patterns. Gene Ontology (GO) analysis is a common method used to categorize the differentially expressed genes into functional groups. For example, in the study on fMLP's radioprotective effects, the top GO terms associated with the differentially expressed genes included categories related to cellular responses, cell cycle regulation, and cytoskeletal organization, underscoring the multifaceted impact of fMLP on cellular function. researchgate.net

The detailed research findings from these advanced methodologies are often presented in data tables to provide a clear overview of the affected genes and pathways.

Table 1: Top 30 Gene Ontology (GO) Terms for Differentially Expressed Genes in Human Intestinal Epithelial Cells Treated with fMLP Post-Irradiation researchgate.netresearchgate.net

RankGO Term
1Cellular process
2Single-organism process
3Biological regulation
4Regulation of biological process
5Response to stimulus
6Metabolic process
7Signaling
8Cell communication
9Regulation of cellular process
10Signaling pathway
11Cellular metabolic process
12Primary metabolic process
13Response to chemical
14Anatomic structure development
15Developmental process
16Multicellular organism development
17System development
18Cell differentiation
19Regulation of metabolic process
20Regulation of primary metabolic process
21Regulation of nitrogen compound metabolic process
22Regulation of macromolecule metabolic process
23Regulation of gene expression
24Regulation of cellular metabolic process
25Regulation of biosynthetic process
26Regulation of macromolecule biosynthetic process
27Regulation of transcription, DNA-templated
28Cell motility
29Locomotion
30Cell migration

Table 2: Selected Differentially Expressed Genes in Neutrophils Primed with Cytokines and Stimulated with fMLP plos.orgsemanticscholar.org

Gene SymbolGene NameFunction
CXCL1Chemokine (C-X-C motif) ligand 1Chemoattractant for neutrophils
CXCL2Chemokine (C-X-C motif) ligand 2Chemoattractant for neutrophils
IL1AInterleukin 1 alphaPro-inflammatory cytokine
IL1BInterleukin 1 betaPro-inflammatory cytokine
ICAM1Intercellular adhesion molecule 1Cell surface adhesion molecule

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-Formyl-L-methionyl-L-leucine with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu protecting group strategies. The formyl group is introduced via formic acid/acetic anhydride treatment post-synthesis. Purification involves reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA). Purity validation (>95%) is confirmed via analytical HPLC and mass spectrometry (e.g., ESI-MS) . For lab-scale production, ensure inert atmospheres to prevent oxidation of methionine residues .

Q. Which analytical techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in DMSO-d6 or D2O to confirm backbone conformation and formyl group presence .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for molecular weight verification (e.g., observed m/z 324.4 for [M+H]+) .
  • X-ray Crystallography : For solid-state conformation analysis, resolving torsion angles (e.g., φ1 = -141.2°, Ψ1 = 149.6°) and intermolecular interactions like β-sheet stacking .

Q. How should this compound be stored to maintain stability in biochemical assays?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials. For solution-phase storage, use neutral pH buffers (e.g., PBS) at -80°C, avoiding repeated freeze-thaw cycles. Monitor degradation via HPLC, particularly for methionine oxidation (sulfoxide formation) .

Advanced Research Questions

Q. How does the conformational flexibility of this compound impact its interaction with bacterial deformylases?

  • Methodological Answer :

  • Crystallography vs. NMR : Compare solid-state (X-ray) β-sheet conformations with solution-phase (NMR) disordered structures .
  • Enzymatic Assays : Use stopped-flow kinetics to measure deformylase activity, noting substrate inhibition at high concentrations (>1 mM). Include controls with EDTA to chelate metal cofactors (e.g., Zn²⁺) .
  • Mutagenesis Studies : Engineer deformylase variants (e.g., E136A) to assess binding pocket specificity for the leucine side chain .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Fix variables like buffer ionic strength (e.g., 150 mM NaCl), pH (7.4), and temperature (37°C).
  • Batch Consistency : Validate peptide purity and stereochemistry across suppliers using chiral HPLC and CD spectroscopy .
  • Reproducibility Checks : Collaborate with independent labs to replicate chemotaxis assays (e.g., neutrophil migration studies), reporting effect sizes with 95% confidence intervals .

Q. Can computational modeling predict the binding affinity of this compound to formyl peptide receptors (FPRs)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate receptor-ligand interactions over 100 ns trajectories.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding, correlating with SPR-measured KD values. Validate predictions against mutagenesis data (e.g., FPR1 R84A mutant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.